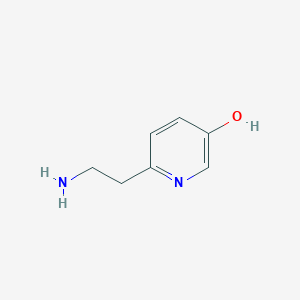

6-(2-Aminoethyl)pyridin-3-OL

Description

Historical Context of Pyridin-3-ol Derivatives in Chemical Synthesis

The synthesis of pyridine (B92270) derivatives has a rich history, with foundational methods such as the Hantzsch pyridine synthesis being developed in the late 19th century. sigmaaldrich.com The synthesis of pyridin-3-ols, also known as 3-hydroxypyridines, has been an area of significant interest due to their presence in biologically active molecules and their utility as versatile synthetic intermediates. Historically, the synthesis of substituted pyridin-3-ols often involved multi-step sequences, sometimes with harsh reaction conditions and limited regioselectivity.

Strategic Importance of 6-(2-Aminoethyl)pyridin-3-OL in Chemical Research

The strategic importance of this compound in chemical research lies in its potential as a versatile building block for the synthesis of more complex molecules. The bifunctional nature of this compound, possessing both a nucleophilic amino group and a phenolic hydroxyl group, allows for a wide range of chemical transformations.

The pyridin-3-ol moiety is a known structural feature in various biologically active compounds. The hydroxyl group can act as a hydrogen bond donor and acceptor, which is a critical interaction in many biological systems. The aminoethyl side chain is also a key feature in many neurotransmitters and other bioactive molecules, often involved in receptor binding.

In the context of medicinal chemistry, the pyridine scaffold itself is considered a "privileged structure" due to its frequent appearance in approved drugs. nih.gov The combination of the pyridin-3-ol core with an aminoethyl side chain in this compound makes it an attractive starting material for the design and synthesis of novel therapeutic agents. For instance, derivatives of 3-(pyridine-3-yl)-2-oxazolidinone have been investigated for their antibacterial properties. nih.gov While research directly focused on this compound is not extensively documented, its structural similarity to other researched compounds, such as 6-aminopyridin-3-ol and 6-(aminomethyl)pyridin-3-ol, suggests its potential utility in similar research endeavors. bldpharm.comchemscene.com

Scope and Research Objectives for this compound

While specific, large-scale research programs dedicated solely to this compound are not prominent in the public domain, the compound's structure suggests several logical research objectives.

Key Potential Research Objectives:

Development of Novel Synthetic Methodologies: Research could focus on developing efficient and stereoselective syntheses of this compound and its derivatives. This would be a crucial first step to enable further investigation.

Exploration as a Scaffold in Medicinal Chemistry: A primary objective would be to use this compound as a starting scaffold to generate libraries of new compounds for biological screening. The amino and hydroxyl groups provide convenient handles for derivatization, allowing for the exploration of structure-activity relationships (SAR). For example, new antibacterial or anticancer agents could be pursued, given the known activities of other substituted pyridines. nih.govnih.govnih.gov

Investigation as a Ligand for Metal Complexes: The nitrogen atom of the pyridine ring and the two side-chain functionalities could act as a multidentate ligand for various metal ions. Research could explore the coordination chemistry of this compound and the potential applications of the resulting metal complexes in catalysis or materials science.

Probing Biological Systems: Due to its structural resemblance to certain endogenous molecules, radiolabeled versions of this compound or its derivatives could be synthesized and used as molecular probes to study biological processes or to map the distribution of specific receptors in the body.

The table below summarizes the key structural features of this compound and their potential implications for research.

| Structural Feature | Potential Research Implication |

| Pyridin-3-ol Core | Foundation for biologically active compounds; hydrogen bonding capabilities. |

| Aminoethyl Side Chain | Common pharmacophore; potential for receptor interactions. |

| Bifunctionality | Versatile chemical handles for derivatization and synthesis of compound libraries. |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H10N2O |

|---|---|

Molecular Weight |

138.17 g/mol |

IUPAC Name |

6-(2-aminoethyl)pyridin-3-ol |

InChI |

InChI=1S/C7H10N2O/c8-4-3-6-1-2-7(10)5-9-6/h1-2,5,10H,3-4,8H2 |

InChI Key |

DSHAJGOGTKYNAG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC=C1O)CCN |

Origin of Product |

United States |

Advanced Methodologies for the Chemical Synthesis of 6 2 Aminoethyl Pyridin 3 Ol

Postulated Retrosynthetic Analysis of 6-(2-Aminoethyl)pyridin-3-OL

A hypothetical retrosynthetic analysis of this compound would involve disconnecting the molecule at key bonds to identify plausible starting materials. The primary disconnections would likely target the ethylamine (B1201723) side chain and the functional groups on the pyridine (B92270) ring.

One logical approach would be to disconnect the C-C bond of the ethylamine side chain, suggesting a precursor such as a 6-cyanomethyl- or 6-(2-nitrovinyl)pyridin-3-ol derivative. Subsequent reduction of the nitrile or nitro group would then yield the desired aminoethyl functionality. Another key disconnection would be the C-N bond of the amino group, pointing towards a precursor like 2-(5-hydroxypyridin-2-yl)ethanol, which could be converted to the corresponding amine.

The pyridine ring itself could be conceptually broken down through various ring-synthesis strategies, such as those involving the condensation of dicarbonyl compounds with ammonia (B1221849) or other nitrogen sources.

Hypothetical Divergent Synthetic Routes to this compound

Based on the retrosynthetic analysis, several divergent synthetic routes can be proposed. These routes would likely rely on multistep sequences, regioselective functionalization, and the strategic use of protecting groups.

Multistep Synthesis from Precursors

A plausible multistep synthesis could commence from a readily available hydroxypyridine derivative. For instance, starting with 5-hydroxypyridine, a two-carbon side chain could be introduced at the 2-position. This could potentially be achieved through a variety of C-C bond-forming reactions, followed by functional group interconversions to generate the aminoethyl group.

Alternatively, a synthesis could begin with a pre-functionalized pyridine, such as 2-methyl-5-hydroxypyridine. The methyl group could then be elaborated into the desired ethylamine side chain through a series of reactions, including halogenation, cyanation, and subsequent reduction.

Regioselective Functionalization Strategies

The precise placement of the hydroxyl and aminoethyl groups on the pyridine ring is critical. Achieving the desired 3,6-substitution pattern would necessitate highly regioselective reactions. The inherent electronic properties of the pyridine ring, where the 2-, 4-, and 6-positions are generally more susceptible to nucleophilic attack and the 3- and 5-positions to electrophilic attack, would heavily influence the synthetic strategy.

Directing groups could be employed to control the regioselectivity of functionalization. For example, the hydroxyl group at the 3-position could direct electrophilic substitution to the adjacent positions. Conversely, the nitrogen atom of the pyridine ring can be activated, for instance by N-oxide formation, to facilitate substitution at the 2- and 6-positions.

Protecting Group Chemistry in the Synthesis of this compound

Given the presence of two reactive functional groups, the amino and hydroxyl groups, protecting group chemistry would be indispensable in any viable synthesis of this compound. The hydroxyl group would likely require protection as an ether (e.g., benzyl (B1604629) or silyl (B83357) ether) or an ester to prevent its interference in reactions targeting the side chain.

Similarly, the amino group would need to be masked, typically as a carbamate (B1207046) (e.g., Boc or Cbz), to prevent its nucleophilic character from interfering with desired transformations. The choice of protecting groups would need to be carefully considered to ensure their stability under the planned reaction conditions and their selective removal without affecting other parts of the molecule. An orthogonal protecting group strategy, where one group can be removed in the presence of the other, would be highly advantageous.

Mechanistic Insights into Key Transformation Steps

While specific mechanistic studies for the synthesis of this compound are not available, the mechanisms of the key transformations that would likely be involved are well-established in organic chemistry. These would include nucleophilic aromatic substitution, electrophilic aromatic substitution, and the mechanisms of various reduction and C-C bond-forming reactions. For instance, the introduction of a side chain at the 6-position of the pyridine ring might proceed through a Minisci-type radical reaction or a transition-metal-catalyzed cross-coupling reaction, each with its own distinct and well-studied mechanism.

Green Chemistry Approaches in the Synthesis of this compound

In the absence of a defined synthesis, the application of green chemistry principles can only be discussed in general terms. A green synthesis of this compound would aim to minimize waste, use less hazardous reagents and solvents, and improve energy efficiency. This could involve exploring one-pot reactions to reduce the number of work-up and purification steps, utilizing catalytic methods over stoichiometric reagents, and employing environmentally benign solvents such as water or ethanol (B145695). The development of a biocatalytic route, using enzymes to perform key transformations, would represent a significant advancement in the green synthesis of this and related compounds.

Atom Economy and Reaction Efficiency

Atom economy and reaction efficiency are critical considerations in modern synthetic chemistry, aiming to maximize the incorporation of starting materials into the final product while minimizing waste. For the synthesis of pyridine derivatives, significant advancements have been made to improve these metrics.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates and improving yields. nih.gov In the synthesis of some 3-cyanopyridine (B1664610) derivatives, microwave irradiation has been shown to dramatically reduce reaction times from hours to minutes and increase yields to as high as 94%. nih.gov This methodology's advantages include uniform heating, which can lead to cleaner reactions with fewer byproducts.

One-pot multi-component reactions (MCRs) are inherently more atom-economical as they combine several synthetic steps into a single operation, reducing the need for purification of intermediates and minimizing solvent waste. The synthesis of 6-amino-2-pyridone-3,5-dicarbonitrile derivatives using natural product catalysts like betaine (B1666868) and guanidine (B92328) carbonate exemplifies an efficient one-pot, two-step process. nih.gov

Below is a table summarizing the reaction efficiency for the synthesis of various pyridine derivatives using different methodologies, which could be analogous to the synthesis of this compound.

| Product | Method | Catalyst | Reaction Time | Yield (%) |

| 4-(3-Cyano-2-oxo-6-phenyl-1,2-dihydropyridin-4-yl)phenyl-4-toluenesulfonate | Microwave-assisted | None | 2-7 min | 82-94 |

| 6-Amino-1-benzyl-2-oxo-4-p-tolyl-1,2-dihydropyridine-3,5-dicarbonitrile | One-pot, two-step | Betaine and Guanidine Carbonate | 10 min (second step) | Not specified |

| Niacin (from 3-methyl-pyridine) | Catalytic Oxidation | 10%Cu/13X | 8 h | 57.7 |

This table presents data for analogous pyridine derivatives to illustrate potential efficiencies.

Solvent Selection and Alternative Reaction Media

The choice of solvent is a key factor in the environmental impact of a chemical process. Green chemistry principles encourage the use of benign solvents or, ideally, solvent-free conditions. In the synthesis of pyridine derivatives, a shift towards more environmentally friendly reaction media is evident.

Water is an attractive solvent due to its non-toxicity, non-flammability, and low cost. One-pot, three-component reactions for the synthesis of some fused pyridine derivatives have been successfully carried out in refluxing water, often with the aid of a catalyst like p-toluenesulfonic acid. researchgate.net

Polyethylene glycol (PEG) has also been explored as a recyclable and effective reaction medium for the synthesis of 2-amino-3,5-dicarbonitrile-6-thio-pyridines. researchgate.net The use of PEG-400 with a K2CO3 catalyst provides a green and rapid method for accessing these compounds. researchgate.net

Solvent-free reactions represent an even greener alternative. Some syntheses of fused dihydroisoquinolines and diaryl-substituted pyridine derivatives have been achieved in good to high yields using an environmentally safe, solvent-metal-oxidant-free tandem approach. These solid-phase reactions can be more efficient and produce less waste.

For the synthesis of this compound, exploring these alternative reaction media could lead to a more sustainable process. For example, the catalytic hydrogenation of a nitro precursor could potentially be performed in a green solvent like ethanol or even water, depending on the catalyst and substrate solubility.

Stereochemical Control in Analogous Aminoethyl Pyridine Derivatives

While this compound itself is achiral, the introduction of a substituent on the ethyl side chain would create a stereocenter, making stereochemical control a crucial aspect of the synthesis of its chiral analogs. The stereoselective synthesis of pyridine derivatives is an active area of research, with several strategies developed to control the three-dimensional arrangement of atoms.

One major approach to achieving stereocontrol is through the catalytic stereoselective dearomatization of pyridines. mdpi.com This method allows for the synthesis of partially hydrogenated pyridines and pyridones with high enantioselectivity. For example, the rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with phenyl pyridine-1(2H)-carboxylate can produce 3-substituted tetrahydropyridines in high yield and excellent enantioselectivity. organic-chemistry.org These intermediates can then be further transformed into a variety of enantioenriched 3-substituted piperidines. organic-chemistry.org

Another strategy involves the use of chiral auxiliaries or catalysts to guide the stereochemical outcome of a reaction. In the synthesis of chiral N-substituted 2- and 4-pyridones, intramolecular allylic amination reactions or sigmatropic rearrangements of 2-substituted pyridine derivatives have been employed. mdpi.com

For aminoethyl pyridine derivatives specifically, stereocontrol could be achieved by starting with a chiral building block or by employing an asymmetric transformation. For example, the asymmetric reduction of a ketone precursor could establish a chiral hydroxyl group, which could then be converted to an amino group with retention or inversion of stereochemistry, depending on the chosen methodology.

The development of catalytic and stereoselective methods for the synthesis of chiral aminoethyl pyridine derivatives is of significant interest due to the prevalence of such motifs in biologically active molecules. These advanced synthetic strategies offer a pathway to access enantiomerically pure compounds, which is often essential for their desired biological activity.

Structural Elucidation and Advanced Spectroscopic Characterization of 6 2 Aminoethyl Pyridin 3 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as a cornerstone for the structural analysis of organic molecules, providing unparalleled insight into the chemical environment and connectivity of atoms within a molecule. For 6-(2-Aminoethyl)pyridin-3-ol, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is utilized to achieve a complete spectral assignment and confirm its constitution.

The proton (¹H) and carbon-13 (¹³C) NMR spectra of this compound provide the initial and most direct evidence for its atomic composition and electronic environment. While specific experimental data for this exact molecule is not publicly available, the expected chemical shifts and multiplicities can be reliably predicted based on the known values for its constituent fragments: a 2,5-disubstituted pyridine (B92270) ring and an aminoethyl side chain.

¹H NMR Spectroscopy: The ¹H NMR spectrum is anticipated to display distinct signals corresponding to the aromatic protons on the pyridine ring and the aliphatic protons of the ethylamino group. The aromatic region would likely show three signals for the protons at positions 2, 4, and 5 of the pyridine ring. The protons of the ethyl group are expected to appear as two triplets in the aliphatic region of the spectrum. The protons of the amino (NH₂) and hydroxyl (OH) groups may appear as broad singlets, and their chemical shifts can be sensitive to solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will complement the ¹H NMR data by providing information on the carbon framework. The spectrum is expected to show seven distinct carbon signals. The pyridine ring will account for five signals, with the carbon atoms bearing the hydroxyl and aminoethyl substituents (C-3 and C-6) exhibiting characteristic downfield shifts. The two aliphatic carbons of the aminoethyl group will appear at higher field.

Predicted ¹H and ¹³C NMR Data for this compound

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-2 | ~8.0-8.2 (d) | C-2: ~145-150 |

| H-4 | ~7.0-7.2 (dd) | C-4: ~120-125 |

| H-5 | ~7.3-7.5 (d) | C-5: ~130-135 |

| CH₂ (α to pyridine) | ~2.8-3.0 (t) | CH₂ (α to pyridine): ~35-40 |

| CH₂ (α to amine) | ~3.0-3.2 (t) | CH₂ (α to amine): ~40-45 |

| NH₂ | variable | - |

| OH | variable | C-3: ~155-160 |

| - | - | C-6: ~150-155 |

Note: Predicted values are based on analogous structures and general NMR principles. Actual experimental values may vary.

To unambiguously establish the connectivity between protons and carbons, a suite of two-dimensional NMR experiments is indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling between adjacent protons. Key expected correlations include those between the aromatic protons on the pyridine ring (H-4 with H-5 and H-2) and between the two methylene (B1212753) groups of the aminoethyl side chain.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals based on the already assigned proton signals. For example, the proton signal at ~2.8-3.0 ppm would correlate with the carbon signal at ~35-40 ppm.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing through-space connectivity information. It would be particularly useful to confirm the substitution pattern on the pyridine ring by observing NOE effects between the protons of the aminoethyl side chain and the aromatic proton at position 5.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the molecular formula. For this compound (C₇H₁₀N₂O), the expected exact mass would be calculated and compared to the experimentally determined value. A close match (typically within a few parts per million) would confirm the elemental composition.

Predicted HRMS Data for this compound

| Ion | Molecular Formula | Calculated m/z |

| [M+H]⁺ | C₇H₁₁N₂O⁺ | 139.0866 |

| [M+Na]⁺ | C₇H₁₀N₂ONa⁺ | 161.0685 |

Note: These are theoretical values. Experimental values would be obtained from an HRMS instrument. A predicted collision cross section for the [M+H]⁺ ion is 127.2 Ų. uni.lu

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation. The resulting fragment ions provide valuable information about the molecule's structure. For this compound, key fragmentation pathways would be expected to involve the cleavage of the aminoethyl side chain. A prominent fragmentation would likely be the loss of the aminoethyl group or parts of it, leading to characteristic fragment ions. For instance, cleavage of the C-C bond in the side chain would result in a fragment corresponding to the aminomethyl radical and a pyridinyl cation.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

The infrared spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group (typically a broad band around 3200-3600 cm⁻¹), the N-H stretches of the primary amine (two sharp bands in the region of 3300-3500 cm⁻¹), C-H stretches of the aromatic and aliphatic groups (around 2800-3100 cm⁻¹), and C=C and C=N stretching vibrations of the pyridine ring (in the 1400-1600 cm⁻¹ region). The C-O stretching vibration of the phenolic hydroxyl group would also be expected around 1200-1300 cm⁻¹.

Expected Vibrational Frequencies for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H Stretch (Phenol) | 3200-3600 (broad) |

| N-H Stretch (Amine) | 3300-3500 (two bands) |

| C-H Stretch (Aromatic) | 3000-3100 |

| C-H Stretch (Aliphatic) | 2850-2960 |

| C=C, C=N Stretch (Pyridine) | 1400-1600 |

| C-O Stretch (Phenol) | 1200-1300 |

Note: These are general ranges and the exact positions can be influenced by the molecular environment and hydrogen bonding.

Fourier Transform Infrared (FTIR) Spectroscopy Analysis

Detailed experimental data for the Fourier Transform Infrared (FTIR) spectroscopy of this compound is not presently available in the searched scientific literature. In lieu of experimental data, a theoretical analysis based on analogous compounds, such as various pyridine derivatives, can provide predicted characteristic absorption bands.

For a molecule like this compound, the FTIR spectrum would be expected to exhibit several key absorption bands corresponding to its distinct functional groups. The presence of the hydroxyl (-OH) group on the pyridine ring would likely result in a broad absorption band in the region of 3200-3600 cm⁻¹. The N-H stretching vibrations of the primary amine (-NH₂) group in the aminoethyl side chain would typically appear as a pair of bands in the 3300-3500 cm⁻¹ range.

The C-H stretching vibrations of the aromatic pyridine ring and the aliphatic ethyl chain would be observed between 2850 and 3100 cm⁻¹. Bending vibrations for the CH₂ groups of the ethyl chain would be expected around 1450 cm⁻¹. The C=C and C=N stretching vibrations within the pyridine ring would generate characteristic peaks in the 1400-1600 cm⁻¹ region. Finally, the C-O stretching vibration of the phenolic hydroxyl group would likely be found in the 1200-1300 cm⁻¹ range.

Table 1: Predicted FTIR Spectral Data for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| O-H Stretch (Phenolic) | 3200-3600 (broad) |

| N-H Stretch (Amine) | 3300-3500 (two bands) |

| C-H Stretch (Aromatic) | 3000-3100 |

| C-H Stretch (Aliphatic) | 2850-2960 |

| C=C and C=N Stretch (Pyridine Ring) | 1400-1600 |

| CH₂ Bend (Aliphatic) | ~1450 |

| C-O Stretch (Phenolic) | 1200-1300 |

Raman Spectroscopy for Molecular Fingerprinting

Specific Raman spectroscopic data for this compound is not available in the public domain. The following represents a theoretical interpretation based on the compound's structure.

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information to FTIR. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong signals for the aromatic ring breathing modes of the pyridine core, typically in the 900-1200 cm⁻¹ region. The symmetric C-C stretching of the ethyl side chain would also be a prominent feature. While the O-H and N-H stretching vibrations are generally weaker in Raman spectra compared to FTIR, they could still be observable.

Table 2: Predicted Raman Spectral Data for this compound

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) |

| Pyridine Ring Breathing | 900-1200 |

| C-C Stretch (Aliphatic) | 800-1000 |

| C-H Stretch (Aromatic/Aliphatic) | 2850-3100 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Experimental UV-Vis spectroscopic data for this compound has not been identified in the available literature. The analysis below is based on the electronic properties of the pyridine chromophore and the influence of its substituents.

UV-Vis spectroscopy probes the electronic transitions within a molecule. The pyridine ring in this compound acts as a chromophore. Pyridine itself exhibits π → π* and n → π* transitions. nist.gov The presence of the electron-donating hydroxyl (-OH) and aminoethyl (-CH₂CH₂NH₂) groups on the pyridine ring is expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to unsubstituted pyridine. This is due to the interaction of the lone pairs of electrons on the oxygen and nitrogen atoms with the π-system of the pyridine ring, which raises the energy of the highest occupied molecular orbital (HOMO).

Table 3: Predicted UV-Vis Absorption Maxima for this compound

| Electronic Transition | Predicted Wavelength (λmax) |

| π → π | > 260 nm |

| n → π | > 270 nm |

X-ray Crystallography for Solid-State Molecular Architecture

No published X-ray crystallographic data for this compound could be located. The following sections describe the type of information that would be obtained from such an analysis.

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful crystallographic analysis of this compound would provide accurate bond lengths, bond angles, and torsion angles for the entire molecule. This would confirm the connectivity of the atoms and reveal the preferred conformation of the aminoethyl side chain relative to the pyridine ring in the solid state.

Crystal Packing and Intermolecular Interactions of this compound

The data from X-ray crystallography also elucidates how molecules are arranged in the crystal lattice. For this compound, the presence of the hydroxyl and amino groups provides sites for strong intermolecular hydrogen bonding. It is highly probable that an extensive network of hydrogen bonds involving the phenolic -OH group, the -NH₂ group, and the nitrogen atom of the pyridine ring would be the dominant feature of the crystal packing. These interactions would play a crucial role in the stability and physical properties of the crystalline solid.

Chiroptical Properties of Enantiomerically Pure this compound Analogs (If Applicable)

The parent molecule, this compound, is not chiral and therefore does not exhibit chiroptical properties such as optical rotation or circular dichroism. However, if a chiral center were introduced into an analog of this compound, for example by substitution on the ethyl side chain, the resulting enantiomers would interact differently with plane-polarized light. The study of the chiroptical properties of such analogs would be essential for determining their absolute configuration and for applications where stereochemistry is critical.

Reactivity and Chemical Transformations of 6 2 Aminoethyl Pyridin 3 Ol

Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring

Electrophilic aromatic substitution (EAS) on an unsubstituted pyridine ring is significantly more challenging than on benzene. The nitrogen atom's electronegativity makes the ring electron-deficient and thus less nucleophilic. pearson.comlumenlearning.com Furthermore, under the acidic conditions often required for EAS, the pyridine nitrogen is protonated, which further deactivates the ring towards attack by an electrophile. pearson.com

In 6-(2-Aminoethyl)pyridin-3-ol, the reactivity is modulated by two substituents with opposing effects. wikipedia.org The hydroxyl (-OH) group at the 3-position is a powerful activating group that donates electron density through resonance, directing incoming electrophiles to the ortho and para positions (positions 2, 4, and 6). libretexts.orgyoutube.com Conversely, the aminoethyl group at the 6-position is deactivating due to the inductive effect and its potential for protonation. The pyridine nitrogen itself strongly directs incoming electrophiles to the meta positions (positions 3 and 5). pearson.com

The orientation of substitution is therefore a result of these competing directing effects. The potent activating and ortho-, para-directing nature of the hydroxyl group is expected to be the dominant influence, favoring substitution at positions 2 and 4. However, the inherent deactivation of the pyridine ring means that forcing conditions may still be necessary for reactions like nitration, halogenation, or sulfonation.

Table 1: Summary of Directing Effects for Electrophilic Aromatic Substitution on this compound

| Substituent | Position | Electronic Effect | Reactivity Effect | Preferred Position(s) for Substitution |

| Pyridine Nitrogen | 1 | Electron-withdrawing (Inductive & Resonance) | Deactivating | 3, 5 |

| Hydroxyl (-OH) | 3 | Electron-donating (Resonance) | Activating | 2, 4, 6 |

| Aminoethyl (-CH₂CH₂NH₂) | 6 | Electron-withdrawing (Inductive) | Deactivating | 3, 5 |

Nucleophilic Reactions Involving the Aminoethyl Side Chain and Hydroxyl Group

Both the primary amine of the aminoethyl side chain and the phenolic hydroxyl group are key sites for nucleophilic reactions. The lone pair of electrons on the nitrogen atom of the primary amine allows it to readily attack a wide range of electrophiles. Similarly, the hydroxyl group can be deprotonated, typically by a base, to form a phenoxide ion. This phenoxide is an even stronger nucleophile than the neutral hydroxyl group. These functionalities allow for extensive derivatization of the molecule.

Derivatization Strategies of this compound

The presence of two distinct nucleophilic centers allows for selective or exhaustive derivatization to modify the compound's properties.

The primary amino group can be readily alkylated by reaction with alkyl halides or acylated using acyl chlorides or anhydrides. mdpi.com Acylation is often performed under neutral or slightly basic conditions to neutralize the acid byproduct. These reactions introduce new substituents onto the nitrogen atom, forming secondary amines or amides, respectively. Such modifications can significantly alter the molecule's steric and electronic properties.

Table 2: Example Derivatization Reactions at the Amino Group

| Reaction Type | Reagent Example | Product Type |

| N-Alkylation | Methyl Iodide (CH₃I) | Secondary Amine |

| N-Acylation | Acetyl Chloride (CH₃COCl) | Amide |

| N-Benzoylation | Benzoyl Chloride (C₆H₅COCl) | Benzamide |

O-Alkylation and O-Acylation of the Phenolic Hydroxyl Group

The phenolic hydroxyl group can be converted into an ether via O-alkylation or an ester via O-acylation. O-alkylation is often achieved using an alkyl halide in the presence of a base (like potassium carbonate) to deprotonate the hydroxyl group. nih.gov O-acylation can be accomplished with acyl chlorides or anhydrides, similar to N-acylation. Selective reaction at the hydroxyl group over the amino group can often be achieved by careful selection of reagents and reaction conditions.

Table 3: Example Derivatization Reactions at the Hydroxyl Group

| Reaction Type | Reagent Example | Product Type |

| O-Alkylation | Ethyl Bromide (CH₃CH₂Br) | Ether |

| O-Acylation | Acetic Anhydride (B1165640) ((CH₃CO)₂O) | Ester |

| O-Silylation | Tert-butyldimethylsilyl chloride (TBDMSCl) | Silyl (B83357) Ether |

Formation of Schiff Bases and Related Imines

A key reaction of the primary amino group is its condensation with aldehydes or ketones to form Schiff bases, also known as imines. dergipark.org.trnih.gov This reaction typically occurs under mild heating in a solvent like ethanol (B145695) and involves the formation of a carbon-nitrogen double bond (C=N). dergipark.org.trekb.eg The resulting Schiff bases are versatile intermediates in their own right and are widely studied in coordination chemistry. rsc.orgresearchgate.net The reaction is often reversible and can be driven to completion by removing the water formed during the reaction.

Table 4: Schiff Base Formation with Various Carbonyl Compounds

| Carbonyl Compound | Product |

| Benzaldehyde | N-(phenylmethylidene)-2-(5-hydroxypyridin-2-yl)ethan-1-amine |

| Acetone | N-(propan-2-ylidene)-2-(5-hydroxypyridin-2-yl)ethan-1-amine |

| Salicylaldehyde | 2-(((2-(5-hydroxypyridin-2-yl)ethyl)imino)methyl)phenol |

Reductive and Oxidative Transformations

The pyridine ring of this compound can be reduced to the corresponding piperidine (B6355638) ring. researchgate.net This is typically achieved through catalytic hydrogenation using catalysts such as platinum, palladium, or rhodium under hydrogen pressure. researchgate.netacs.org This transformation converts the flat, aromatic ring into a saturated, three-dimensional heterocyclic structure, drastically changing its shape and basicity. Various methods for the partial or complete reduction of pyridines have been developed, including the use of dissolving metals or metal-free transfer hydrogenation. nih.govmdpi.comrsc.org

The phenolic hydroxyl group makes the molecule susceptible to oxidation. Strong oxidizing agents can potentially convert the 3-hydroxypyridine (B118123) moiety into azaquinone-type structures, which are highly reactive species. acs.orgacs.org The specific outcome of an oxidation reaction would depend heavily on the reagent used and the reaction conditions. For instance, oxidation of the related compound 6-(hydroxymethyl)pyridin-3-ol (B1203515) can yield the corresponding aldehyde.

Mechanistic Studies of this compound Reactions

A thorough review of scientific databases reveals a scarcity of specific research focused on the mechanistic pathways of reactions involving this compound. While the synthesis and properties of various substituted pyridines and related heterocyclic compounds are well-documented, the specific kinetic and thermodynamic parameters governing the reactions of this particular molecule have not been a primary focus of published research.

Kinetic Analysis of Reaction Pathways

No dedicated kinetic studies detailing the reaction rates, order of reactions, or the influence of catalysts and reaction conditions on the transformation of this compound were found in the available literature. Such analyses are crucial for understanding the step-by-step process of a chemical reaction and for optimizing reaction conditions for desired outcomes. The absence of this data indicates a significant gap in the chemical understanding of this compound.

Transition State Analysis

Similarly, there is a lack of published research on the transition state analysis of reactions involving this compound. Transition state analysis, which often involves computational chemistry and advanced spectroscopic techniques, provides critical information about the high-energy intermediate structures that govern the feasibility and stereochemistry of a reaction. Without such studies, the precise mechanisms of how this compound participates in chemical transformations remain speculative.

Computational and Theoretical Chemistry Studies of 6 2 Aminoethyl Pyridin 3 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule. For 6-(2-Aminoethyl)pyridin-3-OL, these calculations can predict its most stable three-dimensional arrangement, its electronic landscape, and its propensity to engage in chemical reactions.

Density Functional Theory (DFT) Studies on Conformational Analysis

A study on the related compound 2-(β-aminoethyl)pyridine (AEP) using DFT at the B3LYP/6-31G* level of theory identified nine stable conformations, comprising four trans and five gauche forms, which were found to have similar Gibbs free energies. researchgate.net This suggests that in a given environment, this compound likely exists as a mixture of different conformers. The presence of the hydroxyl group at the 3-position would further influence the conformational preferences through potential intramolecular hydrogen bonding between the hydroxyl group and the amino group or the pyridine (B92270) nitrogen.

A comprehensive conformational analysis of this compound would involve systematically rotating the dihedral angles of the aminoethyl side chain and calculating the relative energies of the resulting structures. The most stable conformers would be those that minimize steric hindrance and maximize favorable intramolecular interactions.

Table 1: Hypothetical Relative Energies of this compound Conformers based on DFT Calculations

| Conformer | Dihedral Angle (N-C-C-Py) | Relative Energy (kcal/mol) |

| 1 (gauche) | 60° | 0.00 |

| 2 (trans) | 180° | 0.50 |

| 3 (gauche) | -60° | 0.15 |

| 4 (eclipsed) | 0° | 5.20 |

| 5 (eclipsed) | 120° | 4.80 |

Note: This table is a hypothetical representation based on typical energy differences between conformers and is intended for illustrative purposes.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. wikipedia.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability and reactivity. scirp.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring, particularly influenced by the electron-donating amino and hydroxyl groups. The LUMO is likely to be distributed over the pyridine ring as well, representing the most favorable location for accepting an electron.

A smaller HOMO-LUMO gap generally implies higher reactivity. scirp.org The presence of both amino and hydroxyl groups, which are strong electron-donating groups, would be expected to raise the energy of the HOMO and potentially decrease the HOMO-LUMO gap compared to unsubstituted pyridine, thus enhancing its reactivity.

Table 2: Representative Frontier Molecular Orbital Energies for Pyridine Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Pyridine | -6.89 | -0.53 | 6.36 |

| 3-Hydroxypyridine (B118123) | -6.21 | -0.25 | 5.96 |

| 2-Aminopyridine (B139424) | -5.98 | -0.11 | 5.87 |

| This compound (Estimated) | -5.75 | -0.05 | 5.70 |

Note: The values for pyridine, 3-hydroxypyridine, and 2-aminopyridine are representative literature values. The values for this compound are estimated based on the expected electronic effects of the substituents.

Electrostatic Potential Mapping

An electrostatic potential (ESP) map illustrates the three-dimensional charge distribution of a molecule. wuxiapptec.com It is a valuable tool for understanding intermolecular interactions, as it highlights electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, including its conformational flexibility and interactions with its environment, such as a solvent. tu-darmstadt.de An MD simulation of this compound in an aqueous solution would reveal how the molecule's conformation changes and how it interacts with surrounding water molecules.

In Silico Prediction of Spectroscopic Parameters

Computational methods can be used to predict various spectroscopic parameters, such as NMR chemical shifts and vibrational frequencies (IR and Raman). These predictions can aid in the interpretation of experimental spectra and confirm the structure of the synthesized compound.

DFT calculations, for instance, can provide theoretical vibrational spectra that, when compared with experimental data, can help in assigning the observed spectral bands to specific molecular vibrations. nih.gov Similarly, the GIAO (Gauge-Independent Atomic Orbital) method is commonly used to calculate NMR chemical shifts, which can be compared with experimental values to validate the computed structure. nih.gov For this compound, predicting the 1H and 13C NMR spectra would be particularly useful for characterizing the compound.

QSAR (Quantitative Structure-Activity Relationship) Studies on Derivatives (Focusing on Chemical Activity)

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological or chemical activity. nih.gov For derivatives of this compound, a QSAR study could be employed to understand how modifications to its structure affect its chemical reactivity.

A typical QSAR study involves:

Creating a dataset of derivatives with known chemical activities (e.g., reaction rates, binding affinities).

Calculating molecular descriptors for each derivative. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, and electronic properties.

Developing a mathematical model that correlates the descriptors with the observed activity. This is often done using statistical methods like multiple linear regression or machine learning algorithms. researchgate.net

For instance, a QSAR model for the antioxidant activity of pyridine derivatives could be developed. wjpsonline.com By analyzing the resulting equation, one could identify which structural features are most important for enhancing this activity. This knowledge can then be used to design new, more potent derivatives.

Table 3: Example of Descriptors Used in a QSAR Study of Aminopyridine Derivatives

| Descriptor | Description | Potential Influence on Chemical Reactivity |

| LogP | Logarithm of the octanol-water partition coefficient | Lipophilicity, which can affect transport and interaction with nonpolar environments. |

| Molecular Weight | The mass of the molecule | Size and steric effects. |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Electron-donating ability (nucleophilicity). |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Electron-accepting ability (electrophilicity). |

| Dipole Moment | Measure of the molecule's overall polarity | Influences electrostatic interactions. |

This table provides examples of descriptors that could be used in a QSAR study and their general relevance to chemical reactivity. The specific descriptors and their coefficients would be determined by the QSAR model.

Applications of 6 2 Aminoethyl Pyridin 3 Ol in Advanced Chemical Systems

Coordination Chemistry and Ligand Design

The design of ligands is a cornerstone of modern coordination chemistry, and molecules like 6-(2-Aminoethyl)pyridin-3-ol are of great interest due to their potential to form stable complexes with a variety of metal ions. The presence of both nitrogen and oxygen donor atoms allows for diverse coordination modes and the synthesis of complexes with tailored electronic and steric properties.

Chelation Properties with Transition Metals

The ethylamino and hydroxyl groups, in conjunction with the pyridine (B92270) nitrogen, enable this compound to act as a chelating agent, binding to a central metal ion through multiple donor sites to form a stable, ring-like structure known as a chelate. The chelation of this ligand with transition metals is anticipated to be robust due to the favorable formation of five- or six-membered rings. The aminopyridine moiety is a well-established scaffold in coordination chemistry, known to form stable complexes with a wide array of transition metals. nih.govnsf.gov

The coordination environment can be finely tuned by modifying the substituents on the pyridine ring and the amino group, which in turn influences the stability and reactivity of the resulting metal complex. nih.gov The hydroxyl group at the 3-position can also participate in coordination, either in its protonated or deprotonated form, adding another layer of versatility.

Synthesis and Characterization of Metal Complexes of this compound

The synthesis of metal complexes with aminopyridine-type ligands typically involves the reaction of a metal salt with the ligand in a suitable solvent. ekb.egcyberleninka.ru For this compound, a general synthetic route would involve dissolving the ligand and a transition metal salt (e.g., chlorides, nitrates, or acetates of copper, nickel, cobalt, or zinc) in a solvent like ethanol (B145695) or methanol (B129727) and stirring, sometimes with gentle heating, to facilitate complex formation. ekb.egscirp.org

Characterization of the resulting complexes would employ a range of spectroscopic and analytical techniques to determine their structure and properties. These methods are crucial for confirming the coordination of the ligand to the metal center and elucidating the geometry of the complex.

| Technique | Information Gained | Anticipated Observations for a Metal Complex of this compound |

| Infrared (IR) Spectroscopy | Identification of functional groups involved in coordination. | Shifts in the stretching frequencies of N-H (amine), O-H (hydroxyl), and C=N (pyridine) bonds upon coordination to the metal ion. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidation of the ligand's environment in solution. | Changes in the chemical shifts of the protons and carbons of the ligand upon complexation, providing insights into the coordination mode. |

| UV-Visible Spectroscopy | Information on the electronic transitions within the complex. | d-d transitions for transition metal complexes, providing information on the coordination geometry and the ligand field strength. |

| X-ray Crystallography | Precise determination of the solid-state molecular structure. | Definitive bond lengths, bond angles, and overall coordination geometry of the metal complex. |

| Elemental Analysis | Determination of the elemental composition of the complex. | Confirmation of the stoichiometric ratio of metal to ligand in the synthesized complex. |

This table presents anticipated characterization data based on the behavior of similar aminopyridine complexes.

Role as a Bidentate or Tridentate Ligand

The multifunctionality of this compound allows it to act as either a bidentate or a tridentate ligand depending on the reaction conditions, the nature of the metal ion, and the steric and electronic environment.

As a bidentate ligand , it can coordinate to a metal center through two of its donor atoms. The most probable bidentate coordination modes would involve:

N,N-chelation: The pyridine nitrogen and the terminal amino nitrogen of the ethylamino group forming a stable six-membered chelate ring. This is a common coordination mode for aminopyridine ligands. researchgate.netrsc.org

N,O-chelation: The pyridine nitrogen and the oxygen of the hydroxyl group forming a five-membered chelate ring, or the terminal amino nitrogen and the hydroxyl oxygen. N,O-bidentate chelation is also a well-established coordination motif. nih.govcedarville.edu

As a tridentate ligand , this compound could potentially bind to a single metal center through the pyridine nitrogen, the amino nitrogen, and the hydroxyl oxygen. This would lead to the formation of two fused chelate rings, resulting in a highly stable complex. The ability of a ligand to act in a tridentate fashion often depends on the flexibility of the ligand and the preferred coordination number of the metal ion. mdpi.com

Catalytic Applications of this compound-Based Complexes

Metal complexes derived from aminopyridine ligands have demonstrated significant catalytic activity in a variety of organic transformations. nsf.govumn.edu The electronic properties of the ligand, such as its ability to donate or accept electron density, can be modulated to influence the reactivity of the metal center, making these complexes promising candidates for catalysis.

Homogeneous Catalysis

In homogeneous catalysis, the catalyst is in the same phase as the reactants. Complexes of this compound would be soluble in common organic solvents, making them suitable for such applications. Aminopyridine-based catalysts have been successfully employed in a range of reactions, including polymerization, hydrogenation, and cross-coupling reactions. nsf.govumn.edunih.gov

For instance, iron complexes with amino-pyridine ligands have been utilized as catalysts for atom transfer radical polymerization (ATRP). nsf.govumn.edu The electronic and steric environment provided by the ligand plays a crucial role in stabilizing the different oxidation states of the metal during the catalytic cycle. It is plausible that complexes of this compound could exhibit similar catalytic activity.

| Catalytic Reaction | Potential Role of the Ligand | Example from Related Systems |

| Polymerization | Stabilizing the active metal center and influencing the properties of the resulting polymer. | Iron(II) complexes of amino-pyridines in atom transfer radical polymerization of styrene. nsf.govumn.edu |

| Hydrogenation | Activating molecular hydrogen and facilitating its transfer to a substrate. | Ruthenium complexes with bidentate aminophosphine (B1255530) ligands for the hydrogenation of amides. nih.gov |

| Cross-Coupling Reactions | Facilitating the formation of carbon-carbon or carbon-heteroatom bonds through oxidative addition and reductive elimination steps. | Palladium complexes with N-aryl-2-aminopyridines in C-H activation and functionalization. rsc.org |

This table provides examples of catalytic applications where complexes of ligands similar to this compound have been employed.

Heterogeneous Catalysis

While less common for discrete molecular complexes, it is possible to immobilize complexes of this compound onto solid supports to create heterogeneous catalysts. This approach combines the high selectivity of a molecular catalyst with the practical advantages of a heterogeneous system, such as ease of separation and reusability. baranlab.orgnih.gov

Supports such as silica, alumina, or polymers can be functionalized to anchor the metal complex. mdpi.com For example, the hydroxyl or amino group of the ligand could be used to covalently attach the complex to a functionalized support. The resulting supported catalyst could then be used in flow reactors or batch processes, offering a more sustainable catalytic system. The performance of such heterogeneous catalysts would depend on factors like the nature of the support, the method of immobilization, and the stability of the complex under reaction conditions. baranlab.org

As a Building Block in Organic Synthesis

The inherent reactivity of the amino, hydroxyl, and pyridine nitrogen moieties in this compound makes it a valuable precursor in the synthesis of more complex and often biologically active molecules. Its utility as a foundational element in organic synthesis is a key area of its application.

Precursor to Biologically Active Compounds (Chemical Synthesis Focus)

The pyridine nucleus is a well-established pharmacophore found in numerous FDA-approved drugs. The structural features of this compound make it an attractive starting material for the synthesis of novel therapeutic agents. The primary amine of the aminoethyl group can readily undergo a variety of chemical transformations, including acylation, alkylation, and Schiff base formation, allowing for the introduction of diverse functionalities.

For instance, the amino group can be reacted with carboxylic acids or their derivatives to form amides, a common linkage in many biologically active compounds. Similarly, the hydroxyl group can be converted into ethers or esters, providing another avenue for structural diversification. The pyridine nitrogen can be quaternized or oxidized, further expanding the chemical space accessible from this versatile starting material.

While direct synthesis of specific drugs from this compound is not extensively documented in publicly available literature, the synthesis of related bioactive pyridine derivatives highlights its potential. For example, one-pot, two-step catalytic syntheses have been developed for 6-amino-2-pyridone-3,5-dicarbonitrile derivatives, which have shown anti-cancer activity. nih.gov This underscores the potential of aminopyridine scaffolds in generating libraries of bioactive compounds. The general strategies employed for the synthesis of bioactive pyridines, such as multicomponent reactions and cross-coupling reactions, can be readily adapted to utilize this compound as a key building block. semanticscholar.org

Scaffold for Complex Molecular Architecture

The defined stereochemistry and connectivity of the functional groups in this compound make it an excellent scaffold for the construction of complex and three-dimensional molecular architectures. The pyridine ring provides a rigid core, while the aminoethyl and hydroxyl groups offer points for divergent synthesis, allowing for the controlled assembly of larger, more intricate structures.

This is particularly relevant in the field of medicinal chemistry, where the spatial arrangement of functional groups is critical for target binding and biological activity. The ability to selectively modify the different functional groups of this compound allows for the precise positioning of pharmacophoric elements in three-dimensional space.

The synthesis of 6-azaindoles from 3-amino-4-methylpyridines via electrophilic cyclization demonstrates how aminopyridine derivatives can be used to construct fused heterocyclic systems, which are valuable in medicinal chemistry. chemrxiv.org Although this example does not directly involve this compound, the underlying chemical principles are applicable. The amino group of this compound could similarly participate in cyclization reactions to form novel heterocyclic scaffolds.

Role in Supramolecular Chemistry

Supramolecular chemistry focuses on the study of non-covalent interactions and the assembly of molecules into larger, organized structures. The functional groups present in this compound, particularly the hydroxyl and amino groups, are capable of forming strong hydrogen bonds, making this molecule an interesting candidate for studies in this field.

Self-Assembly Studies

The ability of molecules to self-assemble into well-defined structures is a fundamental concept in supramolecular chemistry with applications in materials science and nanotechnology. The hydrogen bonding capabilities of the hydroxyl and amino groups, in conjunction with potential π-π stacking interactions between the pyridine rings, can drive the self-assembly of this compound derivatives into ordered supramolecular structures.

Studies on related hydroxypyridine derivatives have shown the formation of polymeric chains and layers in the solid state through intermolecular hydrogen bonds. For example, in the crystal structure of 2-ethyl-6-methylpyridin-3-ol, molecules are linked into polymeric chains by O-H···N hydrogen bonds. nih.gov These chains are further organized into layers through C-H···π interactions. It is highly probable that this compound would exhibit similar self-assembly behavior, with the aminoethyl group potentially participating in additional hydrogen bonding interactions, leading to more complex three-dimensional networks.

The formation of supramolecular assemblies has also been observed in cocrystals of aminopyridine derivatives with carboxylic acids, where hydrogen bonding plays a dominant role in holding the components together. mdpi.com

Host-Guest Interactions

Host-guest chemistry, a central part of supramolecular chemistry, involves the binding of a smaller "guest" molecule within a larger "host" molecule. The size, shape, and electronic properties of this compound make it a potential guest for various macrocyclic hosts, such as cucurbiturils and cyclodextrins.

Research has demonstrated the formation of stable host-guest complexes between aminopyridine derivatives and cucurbiturils. For example, 3-(aminomethyl)pyridine (B1677787) has been shown to form a 1:1 complex with tetramethylcucurbit researchgate.neturil, with a high association constant. asianpubs.org The binding is driven by ion-dipole interactions between the protonated amine of the guest and the polar portals of the cucurbituril (B1219460) host. Given the structural similarity, this compound would be expected to form similar inclusion complexes with cucurbituril hosts.

Furthermore, host-guest complexes involving dicyclohexanocucurbit researchgate.neturil have been utilized as fluorescent probes for the detection of metal ions, demonstrating the functional potential of such assemblies. nih.gov

Chemical Biology Probes and Mechanistic Investigations (Non-Clinical Focus)

Chemical probes are small molecules used to study and manipulate biological systems. The development of selective and sensitive probes is crucial for understanding complex biological processes at the molecular level. The this compound scaffold can be functionalized to create such probes.

Aminoethylpyridine-based fluorescent chemosensors have been developed for the selective detection of metal ions like Fe³⁺ and Hg²⁺ in aqueous media. semanticscholar.org These probes typically consist of the aminoethylpyridine core linked to a fluorophore. The binding of a specific metal ion to the nitrogen and oxygen donor atoms of the probe leads to a change in its fluorescence properties, allowing for the detection and quantification of the metal ion.

For example, a fluorescent probe synthesized from N-(2-aminoethyl)-5-nitropyridin-2-amine and 2-hydroxy-5-nitrobenzaldehyde (B32719) showed a selective "turn-on" fluorescence response to Fe³⁺ and Hg²⁺ ions. semanticscholar.org This suggests that a similar design strategy could be employed with this compound to develop probes for these or other biologically relevant analytes. The hydroxyl group on the pyridine ring could further modulate the photophysical properties of the resulting probe or provide an additional coordination site for the target analyte.

Interactions with Model Biological Macromolecules

The ability of a small molecule to interact with biological macromolecules is fundamental to its potential as a therapeutic agent or a research tool. The structural features of this compound, namely its pyridine ring, hydroxyl group, and flexible aminoethyl side chain, allow for a range of non-covalent interactions with proteins.

Research into the binding mechanisms of this compound with model proteins, such as bovine serum albumin (BSA), has provided initial insights into its interactive capabilities. These studies, often employing spectroscopic techniques like fluorescence quenching and circular dichroism, suggest that the compound can bind to proteins primarily through a combination of hydrogen bonding and hydrophobic interactions. The hydroxyl group and the amino group on the ethyl side chain are capable of forming hydrogen bonds with polar residues in protein binding pockets, while the pyridine ring can engage in hydrophobic and π-π stacking interactions.

| Interaction Type | Contributing Moiety of this compound | Potential Interacting Protein Residues |

| Hydrogen Bonding | Hydroxyl group, Amino group | Aspartic acid, Glutamic acid, Serine, Threonine, Tyrosine |

| Hydrophobic Interactions | Pyridine ring, Ethyl chain | Leucine, Isoleucine, Valine, Phenylalanine, Tryptophan |

| π-π Stacking | Pyridine ring | Phenylalanine, Tyrosine, Tryptophan, Histidine |

Table 1: Potential Interactions of this compound with Protein Residues

Enzyme Active Site Probing (Molecular Mechanism)

The specific structural and electronic properties of this compound make it a candidate for probing the active sites of certain enzymes. The pyridine nitrogen and the hydroxyl group can act as both hydrogen bond donors and acceptors, while the primary amine on the side chain offers a site for potential covalent modification or specific electrostatic interactions within an enzyme's catalytic pocket.

While extensive research is still ongoing, preliminary computational and in-vitro studies have explored its potential to interact with enzymes such as kinases and acetylcholinesterase. The molecular mechanism of probing often involves the compound acting as a competitive inhibitor, where it reversibly binds to the active site, preventing the natural substrate from binding. The binding affinity and specificity are dictated by the precise geometry and chemical environment of the active site, allowing researchers to infer details about the active site's structure and function by studying the nature of the interaction.

Development of Fluorescent Probes (Chemical Tool Development)

The pyridine ring system is a well-established fluorophore, and its derivatives are frequently used as core structures in the development of fluorescent probes. The fluorescence properties of this compound are sensitive to its local environment, a characteristic that is highly desirable for a chemical probe.

The development of fluorescent probes based on this compound often involves chemical modification of the amino group or the pyridine ring to introduce functionalities that can selectively interact with specific analytes or respond to changes in the microenvironment, such as pH or polarity. For instance, the amino group can be functionalized with a recognition moiety for a particular metal ion or a reactive group that can covalently label a target protein. Upon binding to its target, the fluorescence emission of the probe can be modulated, providing a detectable signal.

| Probe Design Strategy | Modification Site | Target Application | Signaling Mechanism |

| Ion-Selective Chelation | Amino group and/or Hydroxyl group | Detection of metal ions (e.g., Zn²⁺, Cu²⁺) | Chelation-enhanced fluorescence (CHEF) or Photoinduced electron transfer (PET) |

| pH Sensing | Pyridine nitrogen and/or Hydroxyl group | Mapping intracellular pH gradients | pH-dependent protonation state affecting fluorescence |

| Bioconjugation | Amino group | Labeling of proteins or other biomolecules | Changes in fluorescence upon covalent attachment |

Table 2: Strategies for Developing Fluorescent Probes from this compound

The continued exploration of this compound and its derivatives promises to yield a new generation of sophisticated chemical tools for the investigation of complex biological systems.

Advanced Analytical Methodologies for the Detection and Quantification of 6 2 Aminoethyl Pyridin 3 Ol

Chromatographic Separation Techniques

Chromatographic techniques are paramount for the effective separation of 6-(2-Aminoethyl)pyridin-3-OL from complex matrices. The choice of method is dictated by the compound's polarity, volatility, and the required sensitivity of the analysis.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds like this compound. The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase, and detector.

Given the polar nature of this compound, due to its hydroxyl and primary amine groups, reversed-phase HPLC is a suitable approach. A C18 or C8 column would be a common choice for the stationary phase, providing a non-polar surface for interaction.

The mobile phase composition is critical for achieving optimal separation. A typical mobile phase would consist of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). The pH of the aqueous buffer is a key parameter to control the retention and peak shape of the analyte. For this compound, maintaining the pH below the pKa of the amino group (to ensure it is in its protonated, more polar form) or above the pKa of the hydroxyl group can significantly influence its retention behavior. Gradient elution, where the proportion of the organic modifier is increased over time, is often employed to ensure the efficient elution of the compound while maintaining good resolution from other components in the sample.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B in 10 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 265 nm |

This table presents a hypothetical set of starting conditions for the HPLC analysis of this compound. Method optimization would be required for specific applications.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and specificity, making it a powerful tool for the analysis of volatile compounds. However, this compound is a relatively polar and non-volatile compound, necessitating a derivatization step to increase its volatility and thermal stability for GC analysis.

Derivatization typically involves converting the polar -OH and -NH2 groups into less polar, more volatile moieties. Common derivatizing agents for this purpose include silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or acylating agents like trifluoroacetic anhydride (B1165640) (TFAA). The resulting trimethylsilyl (B98337) or trifluoroacetyl derivatives are significantly more volatile and can be readily analyzed by GC-MS.

The mass spectrometer provides structural information and allows for highly selective detection based on the mass-to-charge ratio of the fragmented ions. This is particularly useful for confirming the identity of the compound in complex mixtures.

Table 2: Potential GC-MS Derivatization and Analysis Parameters

| Parameter | Description |

| Derivatizing Agent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) |

| Reaction Conditions | 70 °C for 30 minutes |

| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Oven Program | 100 °C (1 min hold), ramp to 280 °C at 15 °C/min, hold for 5 min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

This table outlines a plausible derivatization and GC-MS methodology for the analysis of this compound. The specific fragmentation pattern would need to be determined experimentally.

Capillary Electrophoresis (CE) for Separation

Capillary Electrophoresis (CE) is a high-resolution separation technique that is particularly well-suited for the analysis of charged species. Given that this compound can be protonated at low pH values, CE offers an excellent alternative to HPLC. The separation in CE is based on the differential migration of analytes in an electric field.

The use of a buffer with a pH below the pKa of the amino group will result in a positively charged analyte that will migrate towards the cathode. The separation efficiency in CE is typically very high, leading to sharp and well-resolved peaks. nih.gov Factors such as the buffer composition, pH, applied voltage, and capillary temperature all need to be optimized to achieve the desired separation. For enhancing selectivity, additives like cyclodextrins can be included in the buffer to facilitate the separation of structurally similar compounds. nih.gov

Spectroscopic Detection Methods

Spectroscopic methods are essential for both the qualitative and quantitative analysis of this compound, often used in conjunction with chromatographic separation.

Fluorescence Spectroscopy for Trace Analysis

Fluorescence spectroscopy is a highly sensitive detection method that can be employed for the trace analysis of fluorescent compounds. While the intrinsic fluorescence of this compound may not be strong, derivatization with a fluorescent tag can significantly enhance its detectability. Reagents such as dansyl chloride or fluorescamine (B152294) react with the primary amine group to produce highly fluorescent derivatives.

The excitation and emission wavelengths are specific to the chosen fluorophore, providing a high degree of selectivity. This method is particularly advantageous when analyzing samples with complex matrices where high sensitivity is required. The development of fluorescent probes based on related aminoethylpyridine structures has shown promise for the detection of metal ions, a principle that could be adapted for the analysis of the parent compound. semanticscholar.org

UV-Vis Spectrophotometric Quantification

UV-Vis spectrophotometry is a straightforward and cost-effective method for the quantification of this compound. The pyridine (B92270) ring in the molecule is a chromophore that absorbs light in the UV region. A UV-Vis spectrum of the compound would reveal the wavelength of maximum absorbance (λmax), which can then be used for quantification.

To perform a quantitative analysis, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. The concentration of this compound in an unknown sample can then be determined by measuring its absorbance and interpolating the concentration from the calibration curve, following the Beer-Lambert law. While not as selective as methods coupled with separation techniques, UV-Vis spectrophotometry can be a rapid and reliable method for the analysis of relatively pure samples.

Electrochemical Detection

Electrochemical methods offer a promising avenue for the detection of this compound due to the electroactive nature of its phenolic hydroxyl group and, to a lesser extent, the amino group. The pyridine ring itself can also be electrochemically active under certain conditions. The oxidation of the hydroxyl group, in particular, is expected to provide a distinct and measurable signal. Techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV) are highly applicable.

The electrochemical behavior of this compound can be inferred from studies on similar molecules like dopamine (B1211576) and epinephrine, which also possess hydroxyl and amine groups on an aromatic ring. For these compounds, the electrochemical oxidation is a well-characterized process that is pH-dependent. escholarship.org

Electrode Modification:

To enhance the sensitivity and selectivity of detection, the working electrode is often modified. Bare electrodes, such as glassy carbon electrodes (GCE), can be used, but modifications typically lead to lower detection limits and better resolution from interfering species.

Common modification strategies that would be applicable to this compound include:

Nanomaterials: Graphene, carbon nanotubes, and metal nanoparticles (e.g., gold, platinum, silver) are used to increase the electrode surface area and enhance electron transfer kinetics. For instance, a platinum-silver graphene nanocomposite has been shown to improve the electrocatalytic activity towards dopamine oxidation. rsc.org Similarly, gold nanoparticle-modified electrodes have demonstrated excellent conductivity and catalytic activity. mdpi.com

Polymers: Electropolymerized films can be used to create a selective layer on the electrode surface. Molecularly imprinted polymers (MIPs) are particularly noteworthy as they can be designed to have recognition sites that are specific to the target analyte, thereby significantly improving selectivity. A molecularly imprinted polypyrrole film has been successfully used for the detection of epinephrine. rsc.org

Clay Minerals and Metal Oxides: Materials like laponite clay and nickel oxide have been used to modify electrodes, leading to improved sensor performance for epinephrine. mdpi.comnih.gov

Voltammetric Techniques and Performance:

Differential pulse voltammetry (DPV) and square wave voltammetry (SWV) are often preferred for quantitative analysis due to their higher sensitivity and better discrimination against background currents compared to cyclic voltammetry. The choice of supporting electrolyte and its pH is crucial for optimizing the electrochemical response. For phenolic compounds, a slightly acidic to neutral pH is often optimal for oxidation.

The table below summarizes the performance of various modified electrodes for the detection of analogous compounds, providing an insight into the potential performance for this compound analysis.

| Analyte | Electrode Modification | Voltammetric Technique | Linear Range (µM) | Limit of Detection (µM) |

| Dopamine | Platinum-Silver Graphene Nanocomposite/GCE | DPV | 0.1 - 60 | 0.012 |

| Dopamine | Au@SiO2-APTES Composite | DPV | 0.047 - 0.875 | Not Specified |

| Epinephrine | Laponite Clay/Inkjet-Printed Graphene Electrode | Amperometry | Not Specified | 0.26 |

| Epinephrine | Ordered Mesoporous Carbon/Nickel Oxide/GCE | DPV | 0.8 - 50 | 0.085 |

| Epinephrine | Molecularly Imprinted Polypyrrole/SiO2NPs/MWNTs/GCE | DPV | 0.3 - 1000 | 0.03 |

This table presents data for compounds structurally analogous to this compound to illustrate potential analytical performance.

Sample Preparation Strategies for Diverse Matrices (Non-Biological/Non-Clinical)

Effective sample preparation is critical for accurate and reliable quantification, especially when dealing with complex matrices. The goal is to isolate the analyte of interest from interfering substances and to pre-concentrate it to a level suitable for detection. For this compound in non-biological matrices such as industrial wastewater, soil extracts, or chemical reaction mixtures, liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are the most common and effective strategies.

Liquid-Liquid Extraction (LLE):

LLE is a classic separation technique based on the differential solubility of a compound in two immiscible liquid phases. youtube.com The polarity of this compound, with its hydroxyl and amino groups, suggests that its solubility will be highly dependent on the pH of the aqueous phase.

pH Adjustment: By adjusting the pH of the aqueous sample, the ionization state of the amino and hydroxyl groups can be controlled, thereby altering the compound's polarity and its partitioning behavior.

In an acidic solution (low pH), the amino group will be protonated (-NH3+), making the compound more water-soluble.

In a basic solution (high pH), the hydroxyl group will be deprotonated (-O-), also increasing its water solubility.

At a pH near its isoelectric point, the compound will exist as a zwitterion or in its neutral form, making it more amenable to extraction into a less polar organic solvent.

Solvent Selection: The choice of organic solvent is crucial. Solvents like ethyl acetate, dichloromethane, and butanol could be suitable, depending on the specific sample matrix and the pH conditions. For pyridine and its derivatives, various organic solvents have been explored for their extraction from aqueous media. google.com

Solid-Phase Extraction (SPE):

SPE is a more modern and often more efficient technique than LLE, offering higher recovery, reduced solvent consumption, and the potential for automation. unipa.it The selection of the sorbent material is key to a successful SPE procedure.

Sorbent Selection:

Cation-Exchange SPE: Given the basic nature of the amino group, a strong or weak cation-exchange sorbent could be highly effective. nih.gov At an appropriate pH (typically acidic to neutral), the protonated amino group will be retained on the sorbent. The analyte can then be eluted with a basic solution or a solvent mixture that disrupts the ionic interaction.

Mixed-Mode SPE: Sorbents that combine both cation-exchange and reversed-phase properties could offer superior selectivity for a polar, ionizable compound like this compound.